4-Hydroxypiperidine

Overview

Description

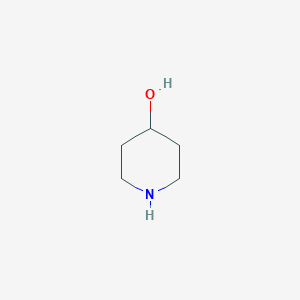

4-Hydroxypiperidine (C₅H₁₁NO) is a six-membered heterocyclic amine with a hydroxyl group at the C4 position. This structural feature imparts unique reactivity and conformational flexibility, making it a valuable scaffold in medicinal chemistry. It serves as a key intermediate in synthesizing bioactive molecules, including fibrinogen receptor antagonists (e.g., Sibrafiban and Lamifiban) and analgesics . Its hydroxyl group enables hydrogen bonding, enhancing binding affinity to biological targets such as enzymes and receptors .

Preparation Methods

Acid-Catalyzed Condensation of Amines and Aldehydes

Reaction Mechanism and Optimization

The condensation of γ,δ-unsaturated amines (e.g., 3-phenyl-Δ-pentenylamine) with aldehydes in acidic aqueous media (pH 2–4) represents a versatile route to 4-hydroxypiperidine derivatives . Formaldehyde, acetaldehyde, or their equivalents (e.g., paraformaldehyde) react with primary amines under controlled conditions to form N-alkyl-4-hydroxypiperidines. The pH is critical: deviations below pH 2 promote dehydration to Δ³-piperidines, while higher pH slows condensation .

Temperature and Concentration Effects

Reactions typically proceed at 80–90°C for 12–24 hours, though reactive aldehydes like formaldehyde achieve completion in 1 hour at 30–50°C . Dilute solutions (0.1–0.2 M amine concentration) minimize side reactions, while concentrated solutions (up to 30%) are feasible but less efficient .

Aldehyde Equivalents and Substrate Scope

Aldehyde equivalents such as phenylglycidic acid esters enable the synthesis of aryl-substituted derivatives. For example, p-methoxyphenylglycidic acid methyl ester reacts with 3-phenyl-Δ-pentenylamine to yield 2-(p-methoxybenzyl)-4-isopropyl-4-hydroxypiperidine (m.p. 142°C) . Benzaldehyde derivatives similarly produce 2-phenyl-4-alkyl-4-hydroxypiperidines with yields exceeding 70% .

Deprotection of N-BOC-Protected Derivatives

HCl-Mediated BOC Removal

A high-yielding (99%) route involves treating tert-butyl this compound-1-carboxylate with HCl in 1,4-dioxane at room temperature for 2 hours . This method is scalable and avoids harsh conditions, making it ideal for lab-scale production:

Procedure

-

Dissolve N-BOC-4-hydroxypiperidine (5 g, 24.84 mmol) in 30 mL HCl-saturated dioxane.

-

Stir at 20°C for 2 hours.

-

Concentrate under vacuum to isolate this compound hydrochloride (3.4 g) .

Advantages and Limitations

This method’s simplicity and near-quantitative yield make it preferred for unsubstituted this compound. However, it requires pre-synthesized N-BOC precursors, limiting its utility for novel derivatives .

Hydrogen Bromide Addition and Hydrolysis

Two-Step Synthesis from Tetrahydropyridines

N-Substituted 4-phenyl-1,2,3,6-tetrahydropyridines react with anhydrous HBr in acetic acid (0–20°C) to form bromopiperidines, which hydrolyze in water at 95°C to 4-hydroxypiperidines .

Example Synthesis

-

Treat 1-methyl-4-phenyltetrahydropyridine (11 g) with HBr in glacial acetic acid at 10–20°C.

-

Hydrolyze the intermediate bromopiperidine in water at 95°C for 2 hours.

-

Isolate 1-methyl-4-phenyl-4-hydroxypiperidine (8 g, 72.7% yield, m.p. 112–114°C) .

Substrate Compatibility

This method accommodates N-alkyl (C1–C12), benzyl, and allyl groups but is primarily used for aryl-substituted piperidines . Steric hindrance from bulky substituents may reduce yields.

Comparative Analysis of Synthetic Methods

Recent Advances and Alternative Approaches

Emerging strategies focus on catalytic asymmetric synthesis and flow chemistry to enhance enantioselectivity and reduce reaction times. However, classical methods remain dominant due to their reliability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

Oxidation: Piperidin-4-one

Reduction: this compound

Substitution: Various substituted piperidines depending on the reagent used

Scientific Research Applications

Medicinal Chemistry Applications

4-Hydroxypiperidine serves primarily as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in analgesics and other therapeutic areas.

Synthesis of Analgesics

A notable application of this compound is in the synthesis of morphine-like analgesics. For instance, derivatives such as 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine can be N-methylated and subsequently converted into potent analgesics through reactions with hydrobromic acid . This pathway demonstrates the compound's utility in creating substances with significant pharmacodynamic properties.

Histamine H3 Receptor Antagonists

Recent studies have identified this compound derivatives as effective histamine H3 receptor antagonists. These compounds can enhance neurotransmitter release, making them potential candidates for treating neurological disorders. For example, compounds like ADS-003 have shown high affinity for H3 receptors and exhibit promising results in reducing food intake in animal models . The structure-activity relationship (SAR) studies indicate that modifications to the aliphatic chain can significantly influence potency .

Pharmacological Insights

The pharmacological profile of this compound derivatives indicates a broad spectrum of activity, particularly concerning their effects on neurotransmitter systems.

Neurotransmitter Modulation

The modulation of neurotransmitter levels by this compound derivatives has been a focal point of research. These compounds act on histamine receptors, influencing the release of various neurotransmitters in the central nervous system (CNS). The ability to cross the blood-brain barrier enhances their therapeutic potential for treating CNS disorders .

Case Studies

Several case studies underscore the effectiveness of this compound derivatives:

- Histamine H3 Antagonists : A study demonstrated that compounds derived from this compound exhibited high in vitro potencies against guinea pig H3 receptors, suggesting their potential use in managing conditions characterized by neurotransmitter deficits .

- Bromperidol Metabolite Analysis : Research focused on 4-(4-bromophenyl)-4-hydroxypiperidine (BPHP), a metabolite of bromperidol, highlighted its detection and quantification in rat plasma using high-performance liquid chromatography (HPLC), indicating its relevance in pharmacokinetic studies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of piperidin-4-ol and its derivatives often involves binding to specific molecular targets. For example, some piperidin-4-ol derivatives act as antagonists of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The binding of these compounds to CCR5 prevents the virus from infecting host cells, thereby exerting their antiviral effects .

Comparison with Similar Compounds

Piperidine vs. 4-Hydroxypiperidine

- Structural Differences : Piperidine lacks the hydroxyl group, reducing its polarity and hydrogen-bonding capacity.

- Biological Activity : In sphingosine kinase (SK1) inhibitors, replacing the pyrrolidine headgroup with this compound (e.g., compounds 4 and 7) reduced SK1 inhibition by ~50%, highlighting the critical role of stereoelectronic effects in enzyme binding .

- Synthetic Utility : Piperidine derivatives generally exhibit higher yields in nucleophilic substitutions compared to this compound, which often requires harsh conditions (e.g., HMPA at 150°C) .

Pyrrolidine vs. This compound

- Ring Size and Flexibility : Pyrrolidine’s five-membered ring induces greater conformational rigidity than this compound.

- Pharmacological Impact : In histamine H3 receptor antagonists, pyrrolidine-based compounds (e.g., PF-543 derivatives) showed superior SK1 inhibition (100% at 20 µM) compared to this compound analogs (~30% inhibition) due to optimized steric fit .

Morpholine vs. This compound

- Catalytic Properties : Morpholine’s oxygen atom enhances buffer catalysis in RNA cleavage studies, whereas this compound exhibits ambiguous acid/base participation, limiting its utility in mimicking biological catalysis .

- Therapeutic Applications: Morpholine derivatives are more prevalent in kinase inhibitors (e.g., Hsp90 inhibitors), while this compound is favored in fibrinogen receptor antagonists .

3-Hydroxypyrrolidine vs. This compound

- Positional Isomerism : The hydroxyl group at C3 in pyrrolidine versus C4 in piperidine alters hydrogen-bonding networks.

- Anticancer Activity : 3-Hydroxypyrrolidine headgroups in SK inhibitors (e.g., RB005) demonstrated higher SK1 selectivity (IC₅₀ = 8 nM) than this compound analogs (IC₅₀ > 100 nM) .

Key Research Findings and Data Tables

Table 2: Impact of Chain Length on this compound Derivatives

| Compound | Chain Length (Methylene Groups) | pA2 (Histamine H3 Antagonism) | Reference |

|---|---|---|---|

| 1a | 2 | 7.79 | |

| 1b | 3 | 7.26 | |

| 1f | 3 (ω-phenylalkyl substituent) | 7.51 |

Mechanistic Insights

- Conformational Rigidity : this compound’s hydroxyl group restricts rotation, enhancing binding to targets like the ubiquitin-specific protease (USP) via hydrogen bonds with Phe409 .

- Metabolic Stability : 4-(4-Chlorophenyl)-4-hydroxypiperidine, a haloperidol metabolite, exhibits neurotoxicity due to prolonged plasma half-life (t₁/₂ = 6.2 hrs in rats) compared to morpholine derivatives .

Biological Activity

4-Hydroxypiperidine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound has been studied for its potential applications in analgesics, anti-inflammatory agents, and as a modulator of neurotransmitter systems. This article reviews the biological activity of this compound, highlighting key findings from various studies, including case studies and synthesized derivatives.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to the fourth carbon of the piperidine ring. This modification significantly influences its biological properties, enhancing its interaction with various biological targets.

1. Analgesic Properties

Research has demonstrated that derivatives of this compound exhibit significant analgesic activity. For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested for their analgesic effects in male Wistar rats. These compounds showed notable analgesic effects when assessed using the tail flick test, with some derivatives also displaying hypotensive activity .

Table 1: Analgesic Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Analgesic Activity (Tail Flick Test) | Hypotensive Effect |

|---|---|---|---|

| Compound 2 | 50 | Significant | Yes |

| Compound 3 | 50 | Significant | Yes |

| Compound 5 | 50 | Significant | Yes |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been evaluated using the carrageenin-induced paw edema model in mice. The results indicated that these compounds exhibit a range of anti-inflammatory effects, with inhibition percentages varying from 26.1% to 64.3% depending on structural modifications .

Table 2: In Vivo Anti-inflammatory Activity

| Compound Type | Inhibition Percentage (%) |

|---|---|

| 4-Hydroxy Amides | 26.1 - 64.3 |

| N-Methyl Derivatives | Up to 100 |

3. Antioxidant Activity

In addition to anti-inflammatory effects, certain derivatives of this compound have shown promising antioxidant activity. Compounds were tested for their ability to scavenge free radicals, revealing hydroxyl radical scavenging activities ranging from 44.6% to 100% .

Table 3: Antioxidant Activity (DPPH Assay)

| Compound Type | Scavenging Activity (%) |

|---|---|

| Hydroxyl Radical | 44.6 - 100 |

| DPPH Radical | 15.6 - 26.6 |

Mechanistic Insights

The mechanism of action for the biological activities associated with this compound involves modulation of neurotransmitter systems, particularly through histamine H3 receptor antagonism. Studies have indicated that compounds derived from this scaffold can enhance the release of neurotransmitters such as histamine and noradrenaline in the central nervous system .

Case Studies and Clinical Relevance

A notable case study involved the synthesis and evaluation of a specific derivative known as ADS-003, which demonstrated high affinity for histamine H3 receptors (pA2 = 8.47) and was effective in reducing food intake in rats over a five-day period . This suggests potential applications in appetite regulation and metabolic disorders.

Q & A

Basic Research Questions

Q. Q1. How can researchers optimize the synthesis of 4-Hydroxypiperidine derivatives for pharmaceutical intermediates?

Methodological Answer:

- Step 1: Utilize the Ugi multi-component reaction (MCR) with this compound hydrochloride as a reactant. This method enables miniaturized synthesis and real-time monitoring via Total Analysis System (mSYNTAS) for efficient reaction optimization .

- Step 2: Incorporate this compound into peptide-like structures using DIEA (N,N-diisopropylethylamine) in NMP (N-methyl-2-pyrrolidone) solvent, achieving yields up to 90% under mild conditions .

- Key Safety Note: Use N95 masks, gloves, and eyeshields due to its WGK 3 classification (highly hazardous to aquatic environments) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?

Methodological Answer:

- FT-IR Analysis: Record solid-phase (4000–400 cm⁻¹) and gas-phase (5000–400 cm⁻¹) spectra to identify hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and piperidine ring vibrations (1000–1300 cm⁻¹) .

- FT-Raman Spectroscopy: Use the 3500–50 cm⁻¹ range to resolve low-frequency torsional modes and confirm chair/boat conformations .

- UV Spectral Analysis: Compare experimental λmax values with DFT-calculated electronic transitions (e.g., B3LYP/6-311G(d,p) basis set) to validate excited-state behavior .

Advanced Research Questions

Q. Q3. How can contradictions between experimental and computational vibrational data for this compound be resolved?

Methodological Answer:

- Step 1: Perform Natural Bond Orbital (NBO) analysis using DFT methods (e.g., BLYP or B3LYP) to quantify hyperconjugative interactions affecting vibrational frequencies. For example, the hydroxyl group’s lone pairs interact with σ*(C-N) orbitals, shifting O-H stretching modes by ~50 cm⁻¹ .

- Step 2: Compare gas-phase FT-IR (isolated molecule) with solid-phase data (hydrogen-bonded networks) to disentangle environmental effects. Gas-phase spectra better align with DFT predictions due to minimized intermolecular interactions .

- Data Reconciliation Example: Adjust scaling factors (0.96–0.98) for harmonic frequency calculations to account for anharmonicity in experimental measurements .

Q. Q4. What strategies are effective for analyzing polymorphic forms of this compound with differing NH configurations?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal structures of polymorphs (e.g., axial vs. equatorial NH orientations) by comparing unit cell parameters and hydrogen-bonding patterns .

- Conformational Dynamics: Use molecular dynamics (MD) simulations to model ring inversion barriers (ΔG‡ ~10–15 kcal/mol) and predict dominant conformers under varying temperatures .

- Spectroscopic Differentiation: Assign polymorph-specific Raman peaks (e.g., 200–400 cm⁻¹ lattice modes) to correlate crystallographic data with experimental spectra .

Q. Q5. How do solvent effects influence the electronic properties of this compound in drug-receptor interactions?

Methodological Answer:

- Step 1: Apply the Polarizable Continuum Model (PCM) in DFT calculations to simulate solvent environments (e.g., water, ethanol). Solvent polarity stabilizes the hydroxyl group’s dipole, altering Mulliken charges on N and O atoms by 0.05–0.1 e .

- Step 2: Compare solvatochromic shifts in UV spectra with TD-DFT (time-dependent DFT) results to quantify solvent-induced changes in HOMO-LUMO gaps .

- Biological Relevance: Increased solvent polarity enhances hydrogen-bonding capacity, critical for interactions with fibrinogen receptors (e.g., Sibrafiban design) .

Q. Data-Driven Research Design

Q. Q6. What statistical frameworks are recommended for validating this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- QSAR Modeling: Use Gaussian-type basis sets (6-311G(d,p)) to calculate molecular descriptors (e.g., polar surface area, logP) and correlate with biological activity (e.g., acetylcholinesterase inhibition) .

- Error Analysis: Quantify uncertainties in spectroscopic and crystallographic data (e.g., ±2 cm⁻¹ for FT-IR, ±0.01 Å for bond lengths) to refine SAR models .

Q. Q7. How should researchers address conflicting results in this compound’s metabolic toxicity studies?

Methodological Answer:

- Step 1: Cross-validate in vitro (e.g., liver microsomes) and in vivo toxicity data using LC-MS/MS to identify species-specific metabolites (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) .

- Step 2: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on neurotoxicity vs. hepatotoxicity pathways .

Properties

IUPAC Name |

piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202098 | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5382-16-1 | |

| Record name | 4-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.